Cas no 443144-26-1 (Pruvanserin)

Pruvanserin 化学的及び物理的性質
名前と識別子
-
- 7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile
- NS00072775
- L001679
- 1-[(3-Cyano-1H-indol-7-yl)carbonyl]-4-[2-(4-fluorophenyl)ethyl]piperazine
- LY2420586
- 1-((3-Cyano-1H-indol-7-yl)carbonyl)-4-(2-(4-fluorophenyl)ethyl)piperazine
- UL09X1D9EM
- Pruvanserin [INN]
- LY-2422347 FREE BASE
- AS-84847
- LSN2422347
- LY-2420586
- SCHEMBL678751
- GLXC-25447
- 443144-26-1
- HY-106246
- BRD-K43837174-003-01-3
- DB13094
- AQRLDDAFYYAIJP-UHFFFAOYSA-N
- Pruvanserin
- F88776
- EMD-281014
- Q7253203
- Piperazine, 1-((3-cyano-1H-indol-7-yl)carbonyl)-4-(2-(4-fluorophenyl)ethyl)-
- EMD390920
- Pruvanserin (USAN/INN)
- CHEMBL1215661
- 7-{4-[2-(4-fluorophenyl)ethyl]piperazin-1-carbonyl}-1H-indole-3-carbonitrile
- LSN-2422347
- PRUVANSERIN [USAN]
- 1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
- EMD-390920
- SB16534
- 7-(4-(4-Fluorophenethyl)piperazine-1-carbonyl)-1H-indole-3-carbonitrile
- LY2422347
- LY-2422347
- CHEBI:177485
- UNII-UL09X1D9EM
- BDBM50324540
- NCGC00370956-01
- (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone
- Pruvanserin [USAN:INN]
- D06632
- CS-0025413
- EMD 390920
- 7-{4-(2-(4-Fluorophenyl)ethyl)piperazine-1-carbonyl}-1H-indole-3-carbonitrile
- 7-[4-[2-(4-luorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile
- DTXSID40196133
- Pruvanserina
- Pruvanserine
-
- インチ: InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2
- InChIKey: AQRLDDAFYYAIJP-UHFFFAOYSA-N
- ほほえんだ: C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N
計算された属性
- せいみつぶんしりょう: 376.16993947g/mol
- どういたいしつりょう: 376.16993947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 589
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 63.1Ų
Pruvanserin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01SMWH-100mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 100mg |
$2602.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1244218-100mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 100mg |
$1260 | 2025-02-25 | |
eNovation Chemicals LLC | Y1244218-25mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 25mg |
$505 | 2025-02-27 | |
eNovation Chemicals LLC | Y1244218-100mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 100mg |
$1260 | 2025-02-27 | |
eNovation Chemicals LLC | Y1244218-10mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 10mg |
$345 | 2025-02-25 | |
eNovation Chemicals LLC | Y1244218-10mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 10mg |
$345 | 2024-06-05 | |
eNovation Chemicals LLC | Y1244218-25mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 25mg |
$505 | 2024-06-05 | |
1PlusChem | 1P01SMO5-10mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 10mg |
$353.00 | 2024-05-02 | |
Aaron | AR01SMWH-25mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 25mg |
$1044.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1244218-25mg |
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]- |
443144-26-1 | 95% | 25mg |
$505 | 2025-02-25 |
Pruvanserin 関連文献
-
Xiaohui Geng,Ying Wang,Huibin Wang,Baichun Hu,Junhao Huang,Yiheng Wu,Jian Wang,Fengjiao Zhang Mol. Syst. Des. Eng. 2021 6 139
-
Kuno Schw?rzer,Saroj K. Rout,Derya Bessinger,Fabio Lima,Cara E. Brocklehurst,Konstantin Karaghiosoff,Thomas Bein,Paul Knochel Chem. Sci. 2021 12 12993
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
Pruvanserinに関する追加情報
Introduction to Pruvanserin (CAS No. 443144-26-1) in Modern Pharmaceutical Research
Pruvanserin, identified by the chemical compound code CAS No. 443144-26-1, represents a significant advancement in the field of pharmaceutical chemistry and psychopharmacology. This compound has garnered considerable attention due to its unique molecular structure and promising therapeutic applications, particularly in the treatment of cognitive and emotional disorders. The following exploration delves into the molecular characteristics, pharmacological mechanisms, and recent research developments associated with Pruvanserin.
The molecular structure of Pruvanserin (CAS No. 443144-26-1) is characterized by its intricate arrangement of heterocyclic rings and functional groups, which contribute to its distinct pharmacological profile. This structural complexity allows for selective interaction with specific neurotransmitter receptors in the brain, primarily targeting serotonin 5-HT2A receptors. Such selectivity is crucial in minimizing side effects while maximizing therapeutic efficacy, a cornerstone of modern drug development strategies.
In recent years, Pruvanserin has been extensively studied for its potential in managing conditions such as schizophrenia and Alzheimer's disease. Preclinical studies have demonstrated that this compound exhibits robust cognitive-enhancing properties without inducing significant motor side effects, a common issue with many antipsychotic medications. The mechanism of action involves modulating the balance between serotonin and dopamine pathways, which are implicated in the pathophysiology of these neurological disorders.
One of the most compelling aspects of Pruvanserin is its ability to enhance synaptic plasticity and neurogenesis in animal models. These effects are mediated through its interaction with 5-HT2A receptors, which play a pivotal role in synaptic transmission and neuronal survival. Furthermore, preliminary clinical trials have shown encouraging results in patients suffering from cognitive impairment, suggesting that Pruvanserin could become a viable therapeutic option for these conditions.
The development of Pruvanserin (CAS No. 443144-26-1) also highlights the importance of structure-activity relationship (SAR) studies in drug design. By systematically modifying its molecular framework, researchers have been able to optimize its pharmacokinetic and pharmacodynamic properties. This iterative process has led to the identification of analogs with improved solubility, bioavailability, and target specificity, further enhancing the compound's therapeutic potential.
Recent advancements in computational chemistry have enabled more accurate predictions of Pruvanserin's behavior within biological systems. Molecular dynamics simulations and virtual screening techniques have been employed to elucidate its interactions with receptor proteins at an atomic level. These insights have not only refined our understanding of its mechanism of action but also guided the design of next-generation derivatives with enhanced efficacy and reduced toxicity.
The future prospects for Pruvanserin are promising, with ongoing research focusing on long-term safety profiles and combination therapies. Investigational studies are exploring its potential synergistic effects when used alongside other medications commonly prescribed for neurological disorders. Additionally, efforts are underway to develop novel delivery systems that could improve drug delivery efficiency and patient compliance.
In conclusion, Pruvanserin (CAS No. 443144-26-1) stands as a testament to the progress being made in targeted pharmacotherapy for mental health conditions. Its unique molecular properties, coupled with promising preclinical and clinical data, position it as a frontrunner in the quest for more effective treatments for schizophrenia, Alzheimer's disease, and related cognitive impairments. As research continues to uncover new insights into its pharmacological actions, Pruvanserin is poised to make a significant impact on patient care in the coming years.
443144-26-1 (Pruvanserin) 関連製品
- 942005-66-5(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 1805366-42-0(2-Amino-4-(aminomethyl)-3-(difluoromethyl)-5-methoxypyridine)
- 1807038-01-2(3-Cyano-2-ethyl-6-methylbenzoic acid)
- 2171940-34-2(1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol)
- 1227606-70-3(5-Chloro-2-methoxypyridine-3-acetonitrile)
- 2137590-36-2(2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-)
- 877644-51-4(1,6,7-trimethyl-8-(2-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2172156-76-0(4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole)
- 1282118-47-1(2-(4-methyl-1,3-thiazol-2-yl)ethanamine hydrochloride)
- 281234-95-5(methyl 4-(piperidin-4-yloxy)benzoate)




